molecular formula C5H13NO B2545201 4-Amino-3-methylbutan-1-ol CAS No. 75694-86-9

4-Amino-3-methylbutan-1-ol

Cat. No.: B2545201
CAS No.: 75694-86-9
M. Wt: 103.165
InChI Key: QZSYAXJCRMECOT-UHFFFAOYSA-N
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Description

4-Amino-3-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO It is a primary amine and alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone

Scientific Research Applications

4-Amino-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral auxiliaries and ligands.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

4-Amino-3-methylbutan-1-ol is classified as a dangerous substance. It has hazard statements H227 and H314, indicating that it is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that amino alcohols, the class of compounds to which 4-Amino-3-methylbutan-1-ol belongs, can participate in a variety of biochemical reactions For instance, they can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. It is possible that this compound interacts with certain enzymes or cofactors and influences metabolic flux or metabolite levels. These are areas for future investigation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-methylbutanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the reduction of 4-amino-3-methylbutanal using a suitable reducing agent like lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-amino-3-methylbutanal. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with chromic acid can yield 4-amino-3-methylbutanal.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: 4-Amino-3-methylbutanal.

    Reduction: Derivatives with reduced functional groups.

    Substitution: Substituted amino alcohols.

Comparison with Similar Compounds

    3-Methylbutan-1-ol:

    2-Amino-3-methyl-1-butanol: This compound has a similar structure but differs in the position of the amino group.

Uniqueness: 4-Amino-3-methylbutan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon chain, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-amino-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSYAXJCRMECOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75694-86-9
Record name 4-amino-3-methylbutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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